methyl 2-[(2Z)-6-methoxy-2-[(4-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[(2Z)-6-methoxy-2-[(4-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a benzothiazole derivative characterized by:
- A 6-methoxy substituent on the benzothiazole ring.
- A (Z)-configured imino group linked to a 4-nitrobenzoyl moiety.
- A methyl acetate side chain at position 3 of the heterocyclic core.
The nitro group enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the Z-configuration may dictate stereospecific binding or crystallization behavior .
Properties
IUPAC Name |
methyl 2-[6-methoxy-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6S/c1-26-13-7-8-14-15(9-13)28-18(20(14)10-16(22)27-2)19-17(23)11-3-5-12(6-4-11)21(24)25/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGIUKBKNOATOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-6-methoxy-2-[(4-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of o-aminothiophenol with a suitable carbonyl compound, such as an aldehyde or ketone, under acidic conditions.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced through a nucleophilic substitution reaction, where the benzothiazole intermediate reacts with 4-nitrobenzoyl chloride in the presence of a base, such as triethylamine.
Methoxylation: The methoxy group can be introduced by reacting the intermediate with methanol in the presence of an acid catalyst.
Esterification: Finally, the esterification of the carboxylic acid intermediate with methanol in the presence of a dehydrating agent, such as sulfuric acid, yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2Z)-6-methoxy-2-[(4-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride, leading to the formation of an amino derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., NaCl), amines (e.g., NH₃)
Major Products
Oxidation: Corresponding oxidized products, such as carboxylic acids or ketones
Reduction: Amino derivatives
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
Methyl 2-[(2Z)-6-methoxy-2-[(4-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-6-methoxy-2-[(4-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups, including the nitrobenzoyl and methoxy groups, play a crucial role in its binding affinity and specificity. For example, the nitro group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Benzothiazole Core
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 4-nitrobenzoyl group in the target compound enhances electrophilicity compared to the sulfamoyl group in , which may improve binding to biological targets or alter solubility.
- Steric Effects : The 6-methoxy group (target) vs. 6-methyl () affects steric hindrance and electronic distribution. Methoxy’s electron-donating nature could increase ring reactivity in nucleophilic substitutions.
- Applications: Azo derivatives () are typically dyes or ligands, whereas sulfamoyl/cyanoethyl analogs () may exhibit pesticidal or antibiotic activity .
Physical and Spectroscopic Properties
Notes:
Biological Activity
Methyl 2-[(2Z)-6-methoxy-2-[(4-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate (commonly referred to as Methyl Benzothiazole Derivative) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive review of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Formula
- Molecular Formula : C₁₈H₁₈N₄O₅S
- Molecular Weight : 414.48 g/mol
Structural Characteristics
The compound features a benzothiazole ring system, which is known for its diverse biological activities. The presence of a methoxy group and a nitrobenzoyl moiety enhances its potential for interaction with biological targets.
Antimicrobial Activity
Recent studies have shown that derivatives of benzothiazole exhibit significant antimicrobial properties. The compound has been tested against various pathogens, including bacteria and fungi.
| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
These results indicate that this compound possesses notable antimicrobial properties, making it a candidate for further development in treating infections.
Anticancer Activity
Benzothiazole derivatives have been extensively studied for their anticancer potential. The compound has shown promising results in inhibiting the proliferation of cancer cells in vitro.
The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
Case Study: In Vitro Cytotoxicity
In a study evaluating the cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 25 |
| MCF-7 (Breast Cancer) | 30 |
| A549 (Lung Cancer) | 20 |
These findings suggest that the compound is particularly effective against lung cancer cells, with an IC50 value indicating significant potency.
Absorption and Distribution
The compound exhibits good solubility in organic solvents, suggesting favorable absorption characteristics. However, detailed pharmacokinetic studies are required to understand its bioavailability and distribution in vivo.
Toxicology Profile
Preliminary toxicity assessments indicate low acute toxicity in animal models. Long-term studies are necessary to evaluate chronic exposure effects and potential carcinogenicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
